2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Description
2-Bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl ring and a complex N-substituent comprising a hydroxy group, a 4-methoxyphenyl moiety, and a methyl group on a propyl backbone.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(22,11-13-7-9-14(23-2)10-8-13)12-20-17(21)15-5-3-4-6-16(15)19/h3-10,22H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBSPBKYMWFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Amine derivatives
Substitution: Iodobenzamide derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its structural similarity to natural substrates allows it to be used as a probe in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Table 1: Comparison of Benzamide Ring Substituents
*Calculated based on formula C₁₈H₁₉BrNO₃.
Variations in the N-Substituent
The N-substituent’s structure impacts solubility, steric effects, and biological interactions:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a simpler N-(2-hydroxy-1,1-dimethylethyl) group.
- 1-Methylethyl Esters in Pesticides (): Compounds like bromopropylate and chloropropylate utilize ester groups instead of amides, which are more prone to hydrolysis.
Table 2: N-Substituent Structural Comparisons
Biological Activity
2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a bromine atom, a hydroxy group, a methoxyphenyl group, and a benzamide moiety. Its structural formula can be represented as follows:
The presence of these functional groups is critical for its biological activity, influencing interactions with various molecular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : A suitable precursor is brominated to introduce the bromine atom.
- Nucleophilic Substitution : Hydroxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
- Formation of Benzamide : The final step involves forming the benzamide moiety under acidic or basic conditions.
Antiproliferative Activity
Recent studies have shown that derivatives of benzamides, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.2 to 5.3 μM against the MCF-7 breast cancer cell line . The mechanism often involves apoptosis induction or cell cycle arrest.
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Hydroxy and methoxy groups enhance the ability of benzamide derivatives to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with cancer and other diseases .
Antibacterial Activity
Compounds similar to this compound have shown antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar levels (e.g., 8 μM) . This suggests potential applications in treating bacterial infections.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism by binding to their active sites.
- Receptor Modulation : It can alter receptor functions by interacting with specific binding sites on cellular receptors, impacting signaling pathways related to cell growth and survival.
Research Findings
A summary of research findings related to the biological activity of this compound and its analogs is presented in Table 1 below:
| Study | Activity | Cell Line/Bacteria | IC50/MIC (μM) |
|---|---|---|---|
| Study A | Antiproliferative | MCF-7 (breast cancer) | 1.2 - 5.3 |
| Study B | Antioxidant | Various | Not specified |
| Study C | Antibacterial | E. faecalis | 8 |
Case Studies
In one notable case study, researchers synthesized a series of hydroxy-substituted benzamides and evaluated their biological activities. Among these, derivatives bearing both hydroxy and methoxy groups exhibited pronounced antiproliferative effects against MCF-7 cells, suggesting that structural modifications significantly influence bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
